molecular formula C23H21N5O B14981315 2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14981315
M. Wt: 383.4 g/mol
InChI Key: JICXXISPVIWGKD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This eco-friendly method yields the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure scalability and reproducibility, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different aromatic or aliphatic groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its applications range from pharmaceuticals to materials science .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This binding can inhibit or activate specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11,12-dimethyl-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5O/c1-14-6-5-7-18(12-14)28-16(3)15(2)20-22(28)24-13-27-23(20)25-21(26-27)17-8-10-19(29-4)11-9-17/h5-13H,1-4H3

InChI Key

JICXXISPVIWGKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)OC)C)C

Origin of Product

United States

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